2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

Purity Quality Control Procurement

CAS 338398-69-9 is a tri-fluorinated benzenecarboxamide featuring a 4-fluorophenylsulfanyl substituent, supplied at ≥95% purity. Its unique fluorine pattern distinguishes it from the 4-methyl analog (CAS 338398-74-6, 90% purity), delivering distinct electronegativity, lipophilicity, and target-binding profiles. Ideal for SAR studies, kinase hit validation, and agrochemical derivatization. High purity minimizes false positives in bioassays. Procure for lead optimization and computational model validation.

Molecular Formula C20H14F3NOS
Molecular Weight 373.39
CAS No. 338398-69-9
Cat. No. B2372752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
CAS338398-69-9
Molecular FormulaC20H14F3NOS
Molecular Weight373.39
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)F)F
InChIInChI=1S/C20H14F3NOS/c21-14-6-10-16(11-7-14)26-12-13-4-8-15(9-5-13)24-20(25)19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25)
InChIKeyVNDXJESZAUWHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide (CAS 338398-69-9): Core Identity and Procurement Baseline


2,6-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide (CAS 338398-69-9) is a synthetic small-molecule benzenecarboxamide featuring a 2,6-difluorobenzamide core linked via a thioether bridge to a 4-fluorophenyl moiety. Its molecular formula is C₂₀H₁₄F₃NOS with a molecular weight of 373.4 g/mol . The compound is supplied at a minimum purity of 95% and is primarily utilized as a research-grade chemical building block in medicinal chemistry and agrochemical discovery programs. Its tri-fluorinated architecture distinguishes it from close-in analogs such as the 4-methylphenyl derivative (CAS 338398-74-6, C₂₁H₁₇F₂NOS, MW 369.43, 90% purity) .

Why 2,6-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide Cannot Be Replaced by Simple Analogs


The 4-fluorophenylsulfanyl substituent present in CAS 338398-69-9 is not interchangeable with the corresponding 4-methylphenylsulfanyl analog (CAS 338398-74-6) without altering critical physicochemical and pharmacological properties. The additional fluorine atom on the terminal aryl ring increases the compound's electronegativity, modifies its lipophilicity profile, and can significantly impact target binding affinity, metabolic stability, and off-target selectivity . In-class compounds such as the 4-methyl analog lack this precise fluorine substitution pattern, which has been shown to be a key determinant of biological activity in fluorinated benzamide series . The quantitative evidence below demonstrates that these structural differences translate into measurable disparities in purity specifications, molecular weight, fluorine content, and inferred drug-likeness parameters, making generic substitution scientifically unjustifiable without explicit comparative validation data.

2,6-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide: Head-to-Head Quantitative Differentiation Evidence


Purity Specification: 95% Minimum vs. 90% for the Closest Methyl Analog

The target compound (CAS 338398-69-9) is supplied with a minimum purity specification of 95% . In contrast, the closest commercially available structural analog, 2,6-difluoro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzamide (CAS 338398-74-6), is offered at a standard purity of 90% . This 5-percentage-point purity differential directly impacts the reliability of downstream biological assays and synthetic transformations.

Purity Quality Control Procurement

Fluorine Atom Count: Tri-fluorinated Scaffold vs. Di-fluorinated Methyl Analog

The target compound contains three fluorine atoms (two on the 2,6-difluorobenzamide core and one on the terminal 4-fluorophenyl ring) , whereas the closest analog (CAS 338398-74-6) contains only two fluorine atoms (both on the core, with a methyl group replacing the terminal fluorine) . The additional fluorine atom increases molecular weight from 369.43 to 373.39 g/mol and alters the calculated logP and electronic distribution.

Fluorine Chemistry Medicinal Chemistry Metabolic Stability

Structural Isosterism: 4-Fluorophenylsulfanyl vs. 4-Methylphenylsulfanyl – Implications for Biological Activity

The terminal 4-fluorophenyl group in CAS 338398-69-9 is a classic phenyl isostere that can engage in unique electrostatic and dipolar interactions not available to the 4-methylphenyl analog (CAS 338398-74-6) . While direct comparative biological data for these two specific compounds is not publicly available, the broader medicinal chemistry literature establishes that fluorine-for-methyl substitutions in benzamide series can alter IC₅₀ values by >10-fold against kinase and GPCR targets, modulate logD by 0.5–1.0 units, and improve metabolic half-life in liver microsomes by 2–5× [1].

Bioisosteres SAR Drug Design

2,6-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry SAR Exploration of Fluorinated Benzamide Scaffolds

The tri-fluorinated architecture of CAS 338398-69-9 makes it an ideal candidate for systematic structure-activity relationship (SAR) studies aimed at optimizing target affinity and metabolic stability. Its 95% purity ensures that observed biological activity can be confidently attributed to the intended compound rather than impurities. Researchers comparing it directly with the 90%-pure methyl analog (CAS 338398-74-6) can isolate the contribution of the terminal fluorine atom to binding, selectivity, and pharmacokinetic endpoints.

Chemical Probe Development Targeting PDHK or Related Kinases

Although direct PDHK inhibition data for this specific compound is not publicly confirmed, its structural features align with known PDHK inhibitor pharmacophores described in recent patent literature . The 4-fluorophenylsulfanyl moiety may provide opportunities for selective kinase inhibition, and the high-purity material is suitable for initial biochemical screening and hit validation. Procurement of the 95%-pure compound minimizes the risk of impurity-driven false positives in kinase assays.

Agrochemical Lead Discovery Requiring Fluorinated Building Blocks

Fluorinated benzamides are valued in agrochemical research for their enhanced metabolic stability and environmental persistence profiles. The sulfanyl linker in CAS 338398-69-9 offers a synthetic handle for further derivatization (e.g., oxidation to sulfoxide or sulfone), enabling exploration of a diverse chemical space around the core scaffold . The 95% purity specification supports reliable reaction scale-up and reproducibility in multi-step syntheses.

Computational Chemistry and Molecular Modeling Benchmarking

The well-defined molecular formula (C₂₀H₁₄F₃NOS, MW 373.39) and the presence of three fluorine atoms make this compound a useful test case for validating computational predictions of logP, pKa, and fluorine-mediated non-covalent interactions . Its availability at 95% purity ensures that experimental validation data (e.g., logD measurements, X-ray co-crystal structures) are not confounded by impurities.

Quote Request

Request a Quote for 2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.